Nonyl diphenyl phosphate

Description

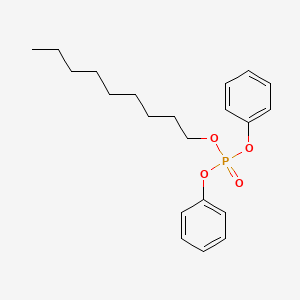

Nonyl diphenyl phosphate (NDPP) is an organophosphate ester (OPE) characterized by a phosphate core substituted with one nonyl group (C₉H₁₉) and two phenyl groups. It belongs to the aryl-alkyl phosphate subclass, which combines aromatic and aliphatic substituents to balance properties such as flame retardancy, plasticizing efficiency, and environmental persistence. These compounds share a common diphenyl phosphate backbone, with variations in substituent size and polarity influencing their applications and environmental impacts.

Properties

CAS No. |

96663-10-4 |

|---|---|

Molecular Formula |

C21H29O4P |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

nonyl diphenyl phosphate |

InChI |

InChI=1S/C21H29O4P/c1-2-3-4-5-6-7-14-19-23-26(22,24-20-15-10-8-11-16-20)25-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |

InChI Key |

BKENCPVCULYKSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl diphenyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Nonyl diphenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine oxides.

Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Nonyl diphenyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Widely used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of nonyl diphenyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and interfering with protein function. The compound is also known to act as an endocrine disruptor, mimicking the action of natural hormones and binding to hormone receptors, thereby affecting hormonal balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the phosphate core dictate key physicochemical properties (Table 1). For example:

- Thermal Stability : Bulky aryl groups (e.g., phenyl in NDPP) improve thermal stability, making NDPP suitable for high-temperature polymer applications, similar to triphenyl phosphate (TPhP) .

Table 1. Comparison of Key Properties

*Estimated from structural analogs ; †Predicted using EPI Suite.

Environmental Behavior and Toxicity

- Persistence : NDPP’s long alkyl chain may slow hydrolysis compared to TPhP, which degrades rapidly in water to diphenyl phosphate (DPHP) . However, DPHP itself is persistent and detected in human urine as a metabolite of multiple OPEs .

- Enzyme Inhibition : Arylphosphates like NDPP inhibit carboxylesterase (CBE) activity, a trait absent in alkylphosphates (e.g., tributyl phosphate) . Neutralizing the phosphate’s negative charge (e.g., methylating DPHP to diphenyl methyl phosphate) enhances inhibition potency by 100-fold .

- Ecototoxicity : Substituted diphenyl phosphates like EHDPP and IPPP are linked to developmental defects in aquatic organisms . NDPP’s higher hydrophobicity may exacerbate bioaccumulation in marine food webs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.